molecular formula C25H26N2O5S B2374680 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 1005300-23-1

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2374680
CAS No.: 1005300-23-1
M. Wt: 466.55
InChI Key: JJACTRIRZYDWCB-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a 1,2,3,4-tetrahydroquinoline core, a privileged scaffold in pharmacology, which is N-substituted with a toluenesulfonyl (tosyl) group and further functionalized at the 6-position with a 3,5-dimethoxybenzamide moiety. The structural combination of these subunits suggests potential for diverse biological activity, drawing parallels to other tetrahydroquinoline-based benzamides that have been investigated as high-affinity, selective ligands for various biological targets, including sigma-2 receptors . The primary research value of this compound lies in its use as a key chemical intermediate or a building block for the design and synthesis of more complex bioactive molecules. Its molecular framework is commonly explored in the development of receptor probes and potential therapeutic agents for oncology and central nervous system (CNS) disorders. Researchers can utilize this compound to study structure-activity relationships (SAR), to develop novel enzyme inhibitors, or as a precursor in parallel synthesis and library generation. The presence of the tosyl group offers a handle for further synthetic modification, enhancing its versatility in chemical transformations. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting, referring to the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

3,5-dimethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-17-6-9-23(10-7-17)33(29,30)27-12-4-5-18-13-20(8-11-24(18)27)26-25(28)19-14-21(31-2)16-22(15-19)32-3/h6-11,13-16H,4-5,12H2,1-3H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJACTRIRZYDWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Tosylation: The tetrahydroquinoline intermediate is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine, resulting in the tosylated tetrahydroquinoline.

    Coupling with Benzamide: The final step involves coupling the tosylated tetrahydroquinoline with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF), potassium carbonate (K2CO3) in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as a promising scaffold for the design of new pharmaceuticals, particularly targeting neurological disorders and cancer. Its structural similarity to known bioactive compounds allows for the exploration of structure-activity relationships (SAR) that can lead to the identification of novel therapeutic agents.

Biological Activity:
Research indicates that derivatives of tetrahydroquinoline structures exhibit diverse biological activities, including anticancer properties. For instance, compounds similar to 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide have shown effectiveness in inhibiting tumor growth in various cancer cell lines .

Compound Activity Cell Line IC50 (µM)
Compound AAnticancerMDA-MB-4682.5
Compound BAnticancerA3751.1
This compoundPotential therapeutic agentVariousTBD

Organic Synthesis

Synthetic Intermediate:
This compound can act as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions that are essential for developing new synthetic methodologies.

Reactions:
The synthesis typically involves multi-step processes including the formation of the tetrahydroquinoline core via the Pictet-Spengler reaction and subsequent tosylation and coupling reactions with benzamide derivatives .

Biological Studies

Mechanism of Action:
The mechanism through which this compound exerts its biological effects is likely related to its interaction with specific cellular targets such as enzymes or receptors. This interaction can modulate various signaling pathways within cells.

Case Study:
A study highlighted that similar compounds inhibited tubulin polymerization and affected cell cycle progression in cancer cells . Such findings underline the potential of this compound in cancer therapeutics.

Industrial Applications

Material Development:
Beyond medicinal chemistry, this compound can be utilized in developing new materials with specialized properties. Its chemical structure may allow for applications in polymers and coatings that require specific mechanical or thermal characteristics.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, it could inhibit or activate certain enzymes involved in signal transduction, leading to changes in cell behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core motifs but differ in substituents, which critically impact their physicochemical and biological behaviors. Key comparisons are outlined below:

3,5-Dimethoxy-N-(2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide

  • Structure: Replaces the tosyl group with a 2-oxo substituent on the tetrahydroquinoline ring.
  • Hypothesized Applications : Likely explored for anticancer or anti-inflammatory activity due to the oxo group’s hydrogen-bonding capacity, which could enhance target binding .

3,4-Dimethoxy-N-[1-(2-Methylpropyl)-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide (BF20921)

  • Structure: Features a sulfonamide linkage, 3,4-dimethoxy substitution, and a 2-methylpropyl (isobutyl) group at N1 of the tetrahydroquinoline.
  • Key Differences :
    • Substituent Position : 3,4-dimethoxy vs. 3,5-dimethoxy in the target compound alters electronic distribution and steric effects.
    • Functional Group : Sulfonamide (BF20921) vs. benzamide (target compound) may confer distinct binding affinities to enzymes like carbonic anhydrases or proteases.
    • Molecular Weight : 418.5 g/mol (BF20921) vs. ~465 g/mol (estimated for the target compound), suggesting differences in membrane permeability .
  • Potential Use: Sulfonamide derivatives are common in antimicrobial and diuretic agents, implying BF20921 may target bacterial or renal pathways .

3,5-Dimethoxy-N-[6-(Methylsulfanyl)-1,3-Benzothiazol-2-yl]Benzamide (BF20922)

  • Structure: Replaces the tetrahydroquinoline with a benzothiazole ring bearing a methylsulfanyl group at position 4.
  • Key Differences: Heterocycle: Benzothiazole (BF20922) vs. tetrahydroquinoline (target compound) modifies aromaticity and planarity, affecting intercalation with biological targets. Molecular Weight: 360.45 g/mol (BF20922) vs. the target compound’s higher weight, suggesting divergent pharmacokinetic profiles .
  • Hypothesized Applications : Benzothiazoles are prevalent in antitumor and neuroprotective agents, positioning BF20922 for CNS or oncology research .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Tetrahydroquinoline 3,5-Dimethoxy, N1-tosyl C27H27N3O5S ~505.6 (estimated)
3,5-Dimethoxy-N-(2-oxo-THQ-6-yl)benzamide Tetrahydroquinoline 3,5-Dimethoxy, 2-oxo C20H20N2O4 ~352.4 (estimated)
BF20921 Tetrahydroquinoline 3,4-Dimethoxy, N1-isobutyl, sulfonamide C21H26N2O5S 418.5
BF20922 Benzothiazole 3,5-Dimethoxy, 6-methylsulfanyl C17H16N2O3S2 360.45

Biological Activity

3,5-Dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a benzamide core with dimethoxy substitutions and a tosylated tetrahydroquinoline moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C25_{25}H26_{26}N2_2O5_5S, with a molecular weight of approximately 466.6 g/mol. The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC25_{25}H26_{26}N2_2O5_5S
Molecular Weight466.6 g/mol
CAS Number1005300-23-1

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core : Achieved through the Pictet-Spengler reaction.
  • Tosylation : The intermediate is tosylated using tosyl chloride (TsCl).
  • Coupling with Benzamide : The final product is formed by coupling the tosylated intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base like triethylamine .

The biological activity of this compound may involve interactions with specific molecular targets within cells. It potentially modulates enzyme or receptor activities that influence various cellular pathways. For instance, it might inhibit or activate enzymes involved in signal transduction processes.

Study on Tetrahydroquinoline Derivatives

A study investigated a series of tetrahydroquinoline derivatives for their anticancer activities. Compounds showed promising results against human lung cancer cell lines (A549, HCC827). The lead compound demonstrated an IC50_{50} value in the low micromolar range .

Insecticidal Activity

While not directly studied for insecticidal properties, similar compounds have been evaluated for larvicidal activity against Aedes aegypti. These studies highlight the importance of specific substituents in enhancing biological activity .

Summary of Biological Activities

Activity TypeFindings/Notes
AnticancerLow micromolar inhibition in cancer cell lines
InsecticidalPotential based on structural analogs
MechanismInteraction with cellular enzymes/receptors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the tetrahydroquinoline core via cyclization of substituted anilines with appropriate ketones or aldehydes under acidic conditions .
  • Step 2 : Tosylation of the tetrahydroquinoline nitrogen using p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) .
  • Step 3 : Amidation of the 6-amino group with 3,5-dimethoxybenzoyl chloride in anhydrous dichloromethane or DMF, catalyzed by Hünig’s base .
  • Key Optimization : Reaction temperatures (0–25°C for tosylation) and solvent polarity significantly impact yield and purity. Monitor progress via TLC or HPLC .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of methoxy groups (δ ~3.8 ppm for OCH3_3), aromatic protons (δ 6.5–8.0 ppm), and the tosyl group (δ 2.4 ppm for CH3_3 and 7.7–7.8 ppm for aromatic SO2_2 protons) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Employ SHELX software for structure refinement. The tosyl group’s sulfonamide moiety often forms hydrogen bonds influencing crystal packing .

Q. What are the compound’s solubility and stability profiles under varying conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility for biological assays), ethanol, and aqueous buffers (pH 2–9). Low solubility in hexane due to polar functional groups .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; the amide bond may hydrolyze under strong acidic/basic conditions .

Advanced Research Questions

Q. How does the tosyl group influence the compound’s reactivity and bioactivity compared to other sulfonamide derivatives?

  • Methodological Answer :

  • Reactivity : The electron-withdrawing tosyl group stabilizes the tetrahydroquinoline nitrogen, reducing nucleophilic attack. Compare with acetyl or ethyl analogs via Hammett studies .
  • Bioactivity : Use competitive binding assays (e.g., fluorescence polarization) to evaluate interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase). The tosyl group’s bulk may sterically hinder target engagement .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., DAPK1) or GPCRs. The 3,5-dimethoxybenzamide moiety may occupy hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of protein-ligand complexes. Pay attention to hydrogen bonding between the sulfonamide and catalytic residues .

Q. How can researchers resolve conflicting data in biological assays (e.g., IC50_{50} variability)?

  • Methodological Answer :

  • Orthogonal Assays : Validate cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI staining) to distinguish specific activity from off-target effects .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with assays .
  • Batch Consistency : Ensure synthetic reproducibility via 1H^1H-NMR and elemental analysis across multiple batches .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising target binding .
  • Pro-drug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance membrane permeability, with enzymatic cleavage in target tissues .

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